molecular formula C22H18N2O2 B4267595 N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4267595
M. Wt: 342.4 g/mol
InChI Key: VQFXCACORVIFQX-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a quinoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the quinoline core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the amine group on the quinoline core with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and the quinoline core can be oxidized under suitable conditions, leading to the formation of quinoline N-oxides and furan epoxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides, furan epoxides.

    Reduction: Reduced derivatives of the quinoline and furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-furylmethyl)anilines: These compounds share the furan ring and aniline structure but lack the quinoline core.

    Quinolinecarboxamides: These compounds share the quinoline core and carboxamide group but may have different substituents.

    Furfurals: These compounds share the furan ring but have different functional groups and structures.

The uniqueness of this compound lies in its combination of the furan ring, quinoline core, and carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-8-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-7-5-11-18-19(22(25)23-14-17-10-6-12-26-17)13-20(24-21(15)18)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFXCACORVIFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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